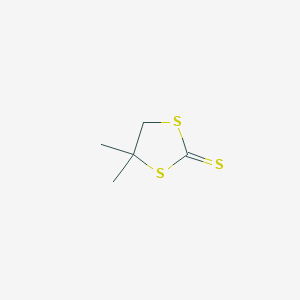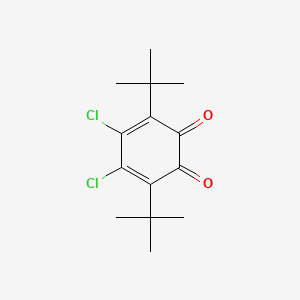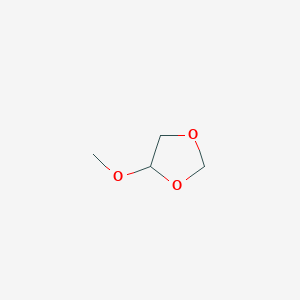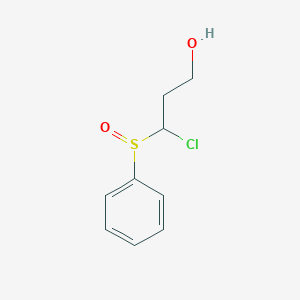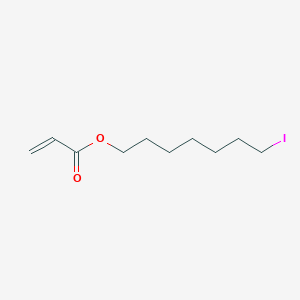![molecular formula C40H76N2O6S2 B14321227 3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] CAS No. 110300-65-7](/img/structure/B14321227.png)
3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] is a complex organic compound characterized by the presence of disulfide bonds and hexadecylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] typically involves the formation of disulfide bonds between two thiol-containing precursors. The reaction conditions often require a controlled environment to ensure the proper formation of the disulfide linkage. Common reagents used in the synthesis include oxidizing agents such as iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The hexadecylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Organic solvents such as dichloromethane or ethanol.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes that contain thiol groups. The compound can modulate the activity of these targets by altering their redox state and structural conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Disulfanediylbis(N-hexylpropanamide): Similar in structure but with different functional groups.
3,3’-Disulfanediylbis(3-phenylpropanoic acid): Contains phenyl groups instead of hexadecylamino groups.
3,3’-Disulfanediylbis(2-methylpropanoic acid): Contains methyl groups instead of hexadecylamino groups.
Uniqueness
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] is unique due to its long hexadecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic characteristics are desired, such as in the formation of micelles or liposomes for drug delivery.
Eigenschaften
CAS-Nummer |
110300-65-7 |
|---|---|
Molekularformel |
C40H76N2O6S2 |
Molekulargewicht |
745.2 g/mol |
IUPAC-Name |
3-[[3-carboxy-1-(hexadecylamino)-1-oxopropan-2-yl]disulfanyl]-4-(hexadecylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C40H76N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-39(47)35(33-37(43)44)49-50-36(34-38(45)46)40(48)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3,(H,41,47)(H,42,48)(H,43,44)(H,45,46) |
InChI-Schlüssel |
LVYCDXSBVOSHNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)C(CC(=O)O)SSC(CC(=O)O)C(=O)NCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


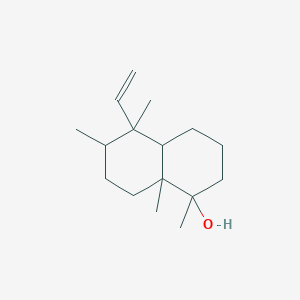

![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
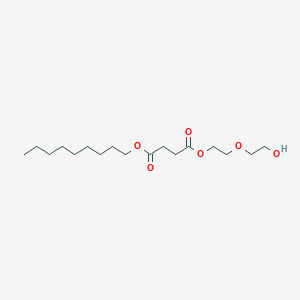
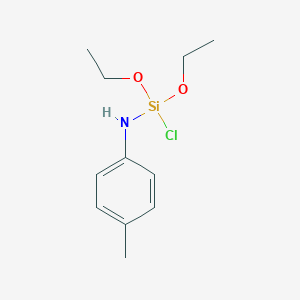

![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
